(R)-2-Amino-2-cyclobutylacetic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-2-cyclobutylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZENWFNLDOYYFB-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652372 |

Source

|

| Record name | (2R)-Amino(cyclobutyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49607-10-5 |

Source

|

| Record name | Cyclobutaneacetic acid, α-amino-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49607-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-Amino(cyclobutyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-2-Amino-2-cyclobutylacetic Acid

Introduction

(R)-2-Amino-2-cyclobutylacetic acid is a non-proteinogenic cyclic amino acid, a class of compounds gaining significant interest in medicinal chemistry and drug development.[1][2] The constrained cyclic structure of these amino acids can impart unique conformational properties to peptides and peptidomimetics, potentially leading to enhanced metabolic stability, receptor affinity, and bioavailability.[3] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development, from guiding synthesis and purification to predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide presents established, field-proven methodologies for determining these critical parameters. The protocols detailed herein are designed to be self-validating and are grounded in fundamental chemical principles, providing researchers with the tools to elucidate the properties of this and other novel amino acid analogs.

Molecular Identity and Core Properties

This compound is a chiral molecule with the following fundamental identifiers:

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [4][5] |

| Molecular Weight | 129.16 g/mol | [5] |

| CAS Number | 49607-10-5 | [4] |

| Appearance | Solid | [4] |

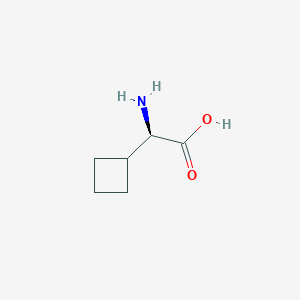

The structure of this compound, featuring a cyclobutane ring attached to the alpha-carbon of a glycine analog, is depicted below.

Figure 1: Chemical structure of this compound.

Thermal Properties: Melting Point Determination

The melting point is a critical parameter that provides information about the purity and thermal stability of a compound. For many amino acids, determination of a sharp melting point can be challenging due to decomposition at elevated temperatures.[6] Differential Scanning Calorimetry (DSC) is a highly precise method for determining the melting temperature (T_m) by measuring the heat flow into a sample as a function of temperature.[7]

Experimental Protocol: Melting Point Determination by DSC

This protocol outlines the standard procedure for determining the melting point of a non-proteinogenic amino acid using DSC.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Prepare an identical empty sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Place the sample pan and the reference pan into the DSC cell.

-

-

Thermal Scan:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature beyond the melting event.[8]

-

A nitrogen purge is typically used to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic transition in the DSC thermogram. The peak of the endotherm represents the temperature at which the heat flow is maximal.[7]

-

The enthalpy of fusion (ΔH_fus) can be calculated by integrating the area under the melting peak.

-

The causality behind this experimental choice lies in DSC's ability to differentiate between the heat absorbed during a phase transition and the heat capacity of the sample, providing a more accurate and reproducible melting point than traditional capillary methods, especially for compounds that may decompose.[9]

Figure 2: Workflow for melting point determination using DSC.

Solubility Profile

Solubility is a key determinant of a drug candidate's absorption and bioavailability.[10] The solubility of amino acids is influenced by the solvent's polarity, pH, and the nature of the amino acid's side chain. The zwitterionic nature of amino acids generally confers good solubility in polar protic solvents like water, while solubility in nonpolar organic solvents is typically limited.[11]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[12]

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol). The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[13]

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve of known concentrations.

-

This protocol is self-validating as the continued presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Figure 3: Workflow for the shake-flask solubility assay.

Acid-Base Properties: pKa Determination

The pKa values of the ionizable groups (the α-carboxylic acid and α-amino group) are critical for understanding the charge state of the molecule at different pH values, which in turn influences its solubility, lipophilicity, and interaction with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa values of weak acids and bases.[14][15][16]

-

Sample Preparation:

-

Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[17]

-

Place a known volume of the amino acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration Procedure:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[17]

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (pKa₁) corresponds to the dissociation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the deprotonation of the ammonium group.

-

The inflection points on the titration curve validate the equivalence points, and the buffering regions provide a clear indication of the pKa values.[14]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show signals for the α-proton, the protons of the cyclobutane ring, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shift of protons on a cyclobutane ring typically appears around 1.96 ppm for the unsubstituted ring.[18][19] The α-proton's chemical shift will be influenced by the adjacent amino and carboxyl groups. The cyclobutane protons are expected to exhibit complex splitting patterns due to geminal and vicinal coupling.[18]

-

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the α-carbon, and the carbons of the cyclobutane ring. Unsubstituted cyclobutane shows a resonance at approximately 22.4 ppm.[18][20] The α-carbon signal will be shifted downfield due to the electronegative nitrogen and oxygen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In its solid, zwitterionic form, this compound is expected to exhibit the following characteristic absorption bands:[21]

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| N⁺-H (Ammonium) | 3200 - 2800 (broad) | Stretching |

| C-H (Alkane) | 2950 - 2850 | Stretching |

| C=O (Carboxylate) | ~1600 (strong) | Asymmetric Stretching |

| N-H | ~1500 | Bending |

| C-O (Carboxylate) | ~1400 | Symmetric Stretching |

The broad N⁺-H stretching band is characteristic of the zwitterionic form of amino acids.[22] The presence of both the carboxylate (COO⁻) and ammonium (NH₃⁺) bands and the absence of a strong O-H band around 3000 cm⁻¹ for the carboxylic acid would confirm the zwitterionic structure in the solid state.[23][24]

Conclusion

This technical guide has outlined the key physicochemical characteristics of this compound and provided robust, standardized protocols for their experimental determination. While specific experimental data for this compound are not widely published, the methodologies described for melting point, solubility, pKa, and spectroscopic analysis provide a clear path for researchers to characterize this and other novel cyclic amino acids. A thorough understanding of these properties is a critical foundation for advancing the use of such unique building blocks in the design of next-generation therapeutics.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.

- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.

- LibreTexts. (2021). FTIR Analysis of Protein Structure. Chemistry LibreTexts.

- Al-Omair, M. A. (2010). The infrared spectra and molecular structure of zwitterionic L-??- phenylalanine. Journal of Taibah University for Science, 3, 29-37.

- Abraham, R. J., & Monasterios, M. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 631-639.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C.

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504-7.

- Fischer, G., Cao, X., Cox, N., & Francis, M. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49.

- Baranac-Stojanović, M., & Stojanović, M. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS.

- American Chemical Society. (2017). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science.

- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 675-678.

- ResearchGate. (n.d.). Zwitterionic Structures of Amino Acids.

- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.).

- National Institutes of Health. (2016). Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. Bioorganic & medicinal chemistry letters, 26(24), 5903–5908.

- Scribd. (n.d.).

- World Journal of Advanced Research and Reviews. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. World Journal of Advanced Research and Reviews, 16(3), 856-868.

- Creative Bioarray. (n.d.).

- ResearchGate. (n.d.). Absorbance bands of amino acid side chains in the 1600-1700 cm −1 a.

- ACS Publications. (2019). Zwitterion vs Neutral Structures of Amino Acids. Stabilized by a Negatively Charged Site: Infrared Photodissociation and Computations of Proline–Chloride Anion. The Journal of Physical Chemistry A.

- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.

- ResearchGate. (n.d.). DSC assay [N c ] of the 21 amino acids and their relative DSC melting....

- JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.

- National Institutes of Health. (2021).

- The Biology Project. (n.d.). Cyclic Amino Acid.

- Royal Society of Chemistry. (2020). Melting properties of amino acids and their solubility in water. Physical Chemistry Chemical Physics, 22(47), 27500-27511.

- MolecularCloud. (2023).

- CymitQuimica. (n.d.). This compound.

- National Institutes of Health. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 9(21), 11933–11941.

- Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.

- Semantic Scholar. (n.d.). Amino Acids, Cyclic.

- SpectraBase. (n.d.). Cyclobutene - Optional[13C NMR] - Chemical Shifts.

- Open Access Pub. (n.d.). Cyclic Amino Acids.

- National Institutes of Health. (n.d.). 2-Amino-2-cyclobutylacetic acid. PubChem.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.

- Synfacts. (2024).

- CureFFI.org. (2016). Differential scanning calorimetry.

- National Institutes of Health. (2012). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Journal of the American Chemical Society, 134(22), 9086–9089.

- Semantic Scholar. (2018). New experimental melting properties as access for predicting amino-acid solubility.

- National Institutes of Health. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic letters, 23(15), 5945–5949.

- American Elements. (n.d.). 2-Amino-2-cyclobutylacetic acid.

- MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid.

- thinkSRS.com. (n.d.).

- ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Northwestern Scholars. (2003). trans-Cyclopropyl β-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II)

- WIPO Patentscope. (1985). WO/1985/000809 THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES.

Sources

- 1. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]

- 2. openaccesspub.org [openaccesspub.org]

- 3. (2R)-2-amino-2-cyclobutylacetic acid [myskinrecipes.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-Amino-2-cyclobutylacetic acid | C6H11NO2 | CID 14352283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Melting properties of amino acids and their solubility in water - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08947H [pubs.rsc.org]

- 7. Differential scanning calorimetry [cureffi.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 12. enamine.net [enamine.net]

- 13. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. scribd.com [scribd.com]

- 17. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. benchchem.com [benchchem.com]

- 19. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. researchgate.net [researchgate.net]

- 22. wjarr.com [wjarr.com]

- 23. chem.uwec.edu [chem.uwec.edu]

- 24. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

An In-Depth Technical Guide to the Biological Activity of (R)-2-Amino-2-cyclobutylacetic acid

A Senior Application Scientist's Synthesis of its Function, Evaluation, and Therapeutic Potential

Introduction

(R)-2-Amino-2-cyclobutylacetic acid is a non-proteinogenic, chiral amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. As a conformationally constrained analog of glycine, its unique three-dimensional structure, conferred by the cyclobutyl ring, plays a pivotal role in its biological activity. This guide provides an in-depth exploration of the biological functions of this compound, with a focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. We will delve into its mechanism of action, detail the experimental protocols for its characterization, and discuss its potential as a therapeutic agent for a range of neurological and psychiatric disorders.

Mechanism of Action: A Modulator of the NMDA Receptor Glycine Site

The primary biological target of this compound and its close analogs is the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, is unique in its requirement for the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[1] This dual-ligand gating mechanism provides a sophisticated level of control over neuronal excitability.

This compound, through its structural similarity to glycine but with the conformational restriction of the cyclobutyl group, is proposed to act as a partial agonist at this site.[1] This means it binds to the glycine site and elicits a submaximal receptor response compared to a full agonist like glycine. At lower concentrations, its agonistic properties can enhance NMDA receptor function, while at higher concentrations, it can act as a competitive antagonist by occupying the binding site and preventing the action of endogenous full agonists.[1] This dual activity is a hallmark of partial agonists and offers a nuanced approach to modulating NMDA receptor activity.

The constrained cyclobutyl ring is crucial for this activity. It orients the amino and carboxyl groups in a specific spatial conformation that is recognized by the glycine binding site, while also potentially influencing the degree of receptor channel opening upon binding.[1]

Signaling Pathway

The binding of this compound to the GluN1 subunit, in concert with glutamate binding to the GluN2 subunit, leads to a conformational change in the NMDA receptor, resulting in the opening of its ion channel. This allows for the influx of Ca²⁺ into the neuron, a critical event that triggers a cascade of downstream signaling pathways involved in synaptic plasticity, learning, and memory. However, as a partial agonist, the magnitude of this Ca²⁺ influx is attenuated compared to that induced by a full agonist.

Caption: Modulation of the NMDA receptor by this compound.

Experimental Protocols for Biological Activity Assessment

The characterization of this compound's activity at the NMDA receptor involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of the compound for the glycine binding site on the NMDA receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NMDA receptor glycine site.

Methodology:

-

Membrane Preparation: Synaptosomal membranes are prepared from rat forebrain tissue, which is rich in NMDA receptors.

-

Radioligand: A radiolabeled antagonist with high affinity for the glycine site, such as [³H]MDL 105,519, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Rationale: This assay provides a direct measure of the compound's affinity for the target, a crucial parameter in drug development.

Calcium-Flux Assay

This functional assay measures the ability of the compound to modulate NMDA receptor-mediated calcium influx in a cellular context.

Objective: To determine the potency (EC50) and efficacy of this compound as a partial agonist at the NMDA receptor.

Methodology:

-

Cell Culture: HEK293 cells stably co-expressing the GluN1 and a GluN2 subunit (e.g., GluN2A) of the NMDA receptor are used.

-

Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Compound Application: The cells are exposed to varying concentrations of this compound in the presence of a fixed, saturating concentration of glutamate.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined. The maximal response is compared to that of a full agonist (glycine) to determine its efficacy.

Rationale: This assay provides a functional readout of the compound's activity and allows for the differentiation between full agonists, partial agonists, and antagonists.

Caption: Experimental workflow for assessing the biological activity of this compound.

Quantitative Data Summary

| Compound | Target | Assay Type | Measured Parameter | Value | Reference |

| ACBC | NMDA Receptor Glycine Site | Functional Assay | Agonist Activity | Partial Agonist | [1] |

Therapeutic Potential

The modulation of NMDA receptor activity holds significant therapeutic promise for a variety of central nervous system disorders. As a partial agonist at the glycine site, this compound and related compounds could offer a more refined therapeutic approach compared to full antagonists, which have been associated with significant side effects.

Potential therapeutic applications include:

-

Schizophrenia: At lower doses, where its agonistic properties may dominate, it could potentially address the negative and cognitive symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.[1]

-

Neuroprotection: In conditions of excessive glutamate release, such as stroke or traumatic brain injury, the antagonistic properties at higher concentrations could be neuroprotective by preventing excitotoxicity.

-

Pain Management: Modulation of NMDA receptor activity is a known strategy for the treatment of chronic and neuropathic pain.

-

Depression: Emerging research suggests that NMDA receptor modulators may have rapid-acting antidepressant effects.

Conclusion

This compound represents a compelling lead compound for the development of novel therapeutics targeting the NMDA receptor. Its activity as a partial agonist at the glycine site, driven by its unique conformationally constrained structure, offers a promising strategy for the nuanced modulation of glutamatergic neurotransmission. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this and related compounds. Continued research into the structure-activity relationships of cyclobutyl amino acids will undoubtedly pave the way for the development of safer and more effective treatments for a range of debilitating neurological and psychiatric disorders.

References

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]

Sources

Introduction: The Strategic Value of Constrained Scaffolds

An In-Depth Technical Guide to (R)-2-Amino-2-cyclobutylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by its CAS number 49607-10-5, is a non-proteinogenic α-amino acid that has garnered significant attention in the fields of medicinal chemistry and drug discovery. As a chiral building block, its defining feature is the cyclobutyl ring attached to the α-carbon. This structural element imparts a high degree of conformational rigidity, a desirable trait in the design of novel therapeutics.[1][2] Unlike flexible aliphatic chains, the constrained nature of the cyclobutyl moiety can lock a molecule into a specific three-dimensional orientation, potentially enhancing its binding affinity and selectivity for biological targets like enzymes and receptors.[2][3]

This guide offers a comprehensive technical overview of this compound, delving into its chemical properties, stereoselective synthesis, analytical characterization, and applications. The focus is on providing field-proven insights and the causal reasoning behind experimental choices, empowering researchers to effectively leverage this versatile scaffold in their work.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 49607-10-5 | [4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [4][5][6] |

| Molecular Weight | 129.16 g/mol | [5][6] |

| IUPAC Name | (2R)-amino(cyclobutyl)ethanoic acid | |

| InChI Key | FZENWFNLDOYYFB-RXMQYKEDSA-N | [5] |

| Physical Form | Solid | [5] |

| Typical Purity | ≥97% | [4][5] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Enantioselective Control: Crafting the Chiral Architecture

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic routes to produce the desired (R)-enantiomer of 2-amino-2-cyclobutylacetic acid is of paramount importance.[2][7] Direct synthesis of the enantiomerically pure form is preferable to racemic synthesis followed by resolution, as it is a more efficient and economical process.

Several strategies have been developed for the asymmetric synthesis of cyclobutane-containing amino acids.[3][7][8] One of the most effective modern approaches involves photocatalytic [2+2] cycloaddition reactions to form the core cyclobutane ring.[3] Another established method is the enzymatic desymmetrization of meso diesters, which can yield enantiomerically enriched precursors that are then converted to the final amino acid.[3]

Below is a conceptual workflow illustrating a general strategy for the enantioselective synthesis of β-amino acid derivatives, which can be adapted for α-amino acids like our topic compound. The key is the use of a chiral catalyst or auxiliary to control the stereochemical outcome.[9][10]

Protocol: Chiral Resolution via Diastereomeric Salt Formation

Should a racemic mixture of 2-amino-2-cyclobutylacetic acid be synthesized, chiral resolution is a necessary subsequent step. This process separates the two enantiomers. A classic and reliable method is the formation of diastereomeric salts using a chiral resolving agent.

-

Dissolution: Dissolve the racemic amino acid in a suitable solvent (e.g., methanol or ethanol).

-

Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine).[11] This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: The two diastereomers will have different solubilities. Exploit this by carefully controlling temperature and solvent concentration to selectively crystallize one diastereomer out of the solution.

-

Isolation: Isolate the crystallized diastereomer by filtration.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid or base to break the salt bond, liberating the enantiomerically pure amino acid.

-

Purification: Purify the final product through recrystallization or chromatography.

-

Enantiomeric Purity Analysis: Confirm the enantiomeric excess (ee) of the final product using a validated chiral HPLC method.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stereochemical integrity of this compound. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is used to confirm the molecular structure. Key signals include a multiplet for the protons on the cyclobutyl ring, a distinct signal for the α-proton, and a broad signal for the amine protons which is exchangeable with D₂O.[12]

-

¹³C NMR : This technique confirms the carbon backbone of the molecule, showing distinct signals for the carboxylic acid carbon, the α-carbon, and the carbons of the cyclobutyl ring.

-

-

Mass Spectrometry (MS) : Mass spectrometry is employed to confirm the molecular weight of the compound.[13] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of confidence in the compound's identity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the key functional groups.[13][14] Characteristic absorption bands include a broad O-H stretch from the carboxylic acid, N-H stretching from the amino group, and a strong C=O stretch from the carbonyl group.

Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric purity is the most critical analytical test for a chiral compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard method.[15][16]

-

Derivatization (If Necessary): To improve chromatographic separation and detection, the amino acid may be derivatized. A common method involves reacting the primary amine with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).[17]

-

Column Selection: Choose an appropriate chiral stationary phase. Columns based on cyclodextrins or crown ethers are often effective for separating amino acid enantiomers.[18][19]

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and a buffer, to achieve baseline separation of the two enantiomers.

-

Analysis: Inject the derivatized sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

-

Quantification: Integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area of R - Area of S) / (Area of R + Area of S) ] x 100

Applications in Drug Discovery and Development

The unique structural properties of this compound make it a valuable building block for creating novel therapeutic agents with improved pharmacological profiles.[1][20]

-

Peptidomimetics and Metabolic Stability: When incorporated into peptide-based drugs, the cyclobutyl group acts as a conformational constraint. This can pre-organize the peptide into its bioactive conformation, increasing potency. Furthermore, the non-natural structure can block cleavage by proteases, thereby improving the metabolic stability and bioavailability of the drug.[2]

-

Antiviral and Anticancer Agents: The compound is utilized as a key intermediate in the synthesis of antiviral and anticancer drugs.[2][21] The stereochemistry at the α-carbon is often critical for the efficacy of these agents.

-

Enzyme Inhibitors and Receptor Ligands: The rigid cyclobutyl ring is useful for probing the binding pockets of enzymes and receptors. By restricting the conformational freedom of a molecule, it allows researchers to better understand the structure-activity relationships (SAR) that govern molecular recognition.[2]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound. The following information is derived from available Safety Data Sheets (SDS).[22][23]

| Hazard Information | Precautionary Measures |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P271: Use only outdoors or in a well-ventilated area. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection.[22] |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22] |

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[24]

-

Skin Contact: Immediately wash the skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[22][24]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22][23]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[22][23]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[22][24]

-

Storage: Store in a tightly closed container. The recommended storage condition is at room temperature in a dry and well-ventilated area, away from incompatible substances.[22]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its constrained cyclobutyl scaffold offers a proven method for enhancing the drug-like properties of therapeutic candidates, including potency, selectivity, and metabolic stability. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is crucial for unlocking its full potential in the laboratory and advancing the frontiers of drug discovery.

References

- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (n.d.). ScienceDirect.

- This compound, 97% Purity. (n.d.). CP Lab Safety.

- This compound | 49607-10-5. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). CymitQuimica.

- This compound | 49607-10-5. (n.d.). Biosynth.

-

Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

2-Amino-2-cyclobutylacetic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications. (n.d.). Synple Chem. Retrieved January 4, 2026, from [Link]

-

(2R)-2-amino-2-cyclobutylacetic acid. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

-

(2R)-2-amino-2-cyclobutylacetic acid. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

-

Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

2-Amino-2-cyclopentylacetic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis. Retrieved January 4, 2026, from [Link]

-

2-amino-2-cyclobutylacetic acid hydrochloride. (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

-

2-Cyclobutylacetic Acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. (1987). PubMed. Retrieved January 4, 2026, from [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors. (2024). PMC - NIH. Retrieved January 4, 2026, from [Link]

-

1H NMR spectra of 2-amino-2 0 ,5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3 0-indoline]-3 carbonitrile 4b. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Analytical Methods. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]

-

Chiral resolution with frozen aqueous amino acids. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]

-

Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved January 4, 2026, from [Link]

-

Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts. (2019). PMC - NIH. Retrieved January 4, 2026, from [Link]

-

(R)-2-Amino-2-methylbutanoic acid hydrochloride. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Amino Acids in the Development of Prodrugs. (n.d.). PMC - PubMed Central. Retrieved January 4, 2026, from [Link]

-

IR/NMR example 2. (2020, September 18). YouTube. Retrieved January 4, 2026, from [Link]

-

A method for highly sensitive detection of D-amino acids. (2020, November 27). Atlas of Science. Retrieved January 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (2R)-2-amino-2-cyclobutylacetic acid [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-Amino-2-cyclobutylacetic acid | C6H11NO2 | CID 14352283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. agilent.com [agilent.com]

- 18. Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. atlasofscience.org [atlasofscience.org]

- 20. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. (2R)-2-amino-2-cyclobutylacetic acid [myskinrecipes.com]

- 22. biosynth.com [biosynth.com]

- 23. fishersci.com [fishersci.com]

- 24. aksci.com [aksci.com]

(R)-2-Amino-2-cyclobutylacetic Acid: A Technical Guide to a Potent Non-Proteinogenic Amino Acid in Drug Design

Foreword: The Imperative for Beyond-Nature Amino Acids in Modern Peptide Therapeutics

The therapeutic landscape is increasingly dominated by the precision and potency of peptide-based drugs. However, the 20 proteinogenic amino acids, the foundational building blocks of life, often impose significant limitations on drug development, primarily through conformational flexibility and susceptibility to proteolytic degradation.[1] This inherent vulnerability curtails oral bioavailability and in vivo half-life, significant hurdles in translating promising peptide leads into viable therapeutics.

The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful paradigm to systematically overcome these challenges.[2][3] By introducing novel side-chain architectures, stereochemistries, and backbone topologies, NPAAs serve as powerful tools to sculpt peptide structure and function.[4][5] This guide focuses on a particularly compelling NPAA: (R)-2-Amino-2-cyclobutylacetic acid . Its compact, rigid cyclobutyl moiety offers a unique tool for medicinal chemists to enforce specific conformational constraints, thereby enhancing biological activity and metabolic stability. This document provides an in-depth technical exploration of its synthesis, properties, and application for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound, also known as (R)-α-cyclobutylglycine, is a chiral, non-proteinogenic α-amino acid. The presence of the cyclobutane ring directly at the α-carbon introduces significant steric hindrance and restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, a property central to its utility in drug design.

| Property | Value | Source |

| CAS Number | 49607-10-5 | [6][7] |

| Molecular Formula | C₆H₁₁NO₂ | [8] |

| Molecular Weight | 129.16 g/mol | [7][8] |

| Physical Form | Solid | [7] |

| Purity | Typically ≥97% | [6][7] |

| IUPAC Name | (2R)-2-amino-2-cyclobutylethanoic acid | [7] |

| InChI Key | FZENWFNLDOYYFB-RXMQYKEDSA-N | [7] |

Stereoselective Synthesis: Crafting the Chiral Core

The therapeutic efficacy of peptides containing this compound is critically dependent on its stereochemical purity.[6] Therefore, robust and scalable enantioselective synthetic routes are paramount. While numerous methods exist for the synthesis of cyclobutane derivatives and α-amino acids, this guide outlines a conceptual, multi-step sequence based on established chemical principles for achieving the desired (R)-enantiomer. This approach leverages asymmetric catalysis to set the key stereocenter.

Conceptual Synthetic Workflow

The synthesis of α-amino acids with specific stereochemistry often involves methods like the Strecker synthesis, amination of α-halo acids, or alkylation of glycine equivalents.[9] For a stereoselective approach to this compound, a plausible strategy involves the asymmetric hydrogenation of a dehydroamino acid precursor.

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol (Conceptual)

Step 1: Synthesis of 2-acetylamino-3-cyclobutylacrylic acid (Dehydroamino Acid Precursor)

-

Reaction Setup: To a solution of cyclobutanecarbaldehyde (1.0 eq) and N-acetylglycine (1.1 eq) in acetic anhydride (3.0 eq), add sodium acetate (0.8 eq).

-

Reaction Conditions: Heat the mixture at 100 °C for 2 hours with constant stirring.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and slowly add water to hydrolyze the excess acetic anhydride and precipitate the azlactone intermediate. Filter the solid azlactone.

-

Hydrolysis: Suspend the crude azlactone in a 10% aqueous sodium carbonate solution and heat at 80 °C until the solid dissolves. Cool the solution and acidify with concentrated HCl to pH ~2 to precipitate the dehydroamino acid product. Filter, wash with cold water, and dry under vacuum.

Step 2: Asymmetric Hydrogenation

-

Catalyst Preparation: In a high-pressure reactor under an inert atmosphere (Argon), dissolve the dehydroamino acid precursor (1.0 eq) in degassed methanol. Add a chiral rhodium catalyst, such as Rh(COD)₂(R,R)-DiPAMP BF₄ (0.01 eq).

-

Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 psi).

-

Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction for completion by TLC or LC-MS.

-

Work-up: Depressurize the reactor and remove the solvent under reduced pressure. The crude product is the N-acetyl protected (R)-amino acid.

Step 3: Deprotection

-

Hydrolysis: Reflux the crude N-acetyl amino acid in 6M HCl for 6-8 hours.

-

Isolation: Cool the solution and remove the solvent in vacuo. Redissolve the residue in a minimal amount of water and apply to an ion-exchange chromatography column (e.g., Dowex 50W X8).

-

Elution and Final Product: Wash the column with water and then elute the amino acid with a dilute ammonium hydroxide solution. Collect the fractions containing the product, combine, and lyophilize to yield pure this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a peptide sequence is readily achievable using standard automated solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[10][11][12]

Workflow for SPPS Incorporation

Caption: Standard Fmoc-SPPS workflow for incorporating this compound (Cbg).

Protocol Considerations for this compound

-

Starting Material: The amino acid must be N-terminally protected, typically as Fmoc-(R)-2-Amino-2-cyclobutylacetic acid (Fmoc-(R)-Cbg-OH).

-

Coupling Reactions: Due to the steric bulk of the cyclobutyl group, coupling reactions may be slower than for standard proteinogenic amino acids.

-

Reagents: Use of potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended.

-

Time: Extended coupling times (e.g., 2-4 hours) or double coupling cycles may be necessary to ensure complete acylation.

-

-

Monitoring: Perform a Kaiser test or other qualitative ninhydrin test after the coupling step to confirm the absence of free primary amines, ensuring the reaction has gone to completion.

-

Cleavage: The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a standard trifluoroacetic acid (TFA)-based cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).

Impact on Peptide Structure and Function

The primary rationale for incorporating this compound is to enforce a specific, localized conformational constraint on the peptide backbone. This rigidity can have profound and therapeutically beneficial consequences.

Conformational Constraint and Pre-organization

The cyclobutane ring restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. This forces the local peptide segment into a more defined conformation, which can be crucial for several reasons:

-

Increased Receptor Affinity: By locking the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to a significant increase in binding affinity and potency.[13]

-

Enhanced Specificity: A more rigid peptide is less likely to adopt conformations that allow for off-target binding, leading to improved receptor selectivity and a better side-effect profile.

-

Stabilization of Secondary Structures: The constrained geometry can help nucleate or stabilize specific secondary structures, such as β-turns or helical motifs, which are often critical for biological recognition.[2]

Enhanced Proteolytic Stability

The steric bulk of the cyclobutyl group provides a shield for the adjacent peptide bonds, making them less accessible to the active sites of proteases. This steric hindrance significantly slows the rate of enzymatic degradation, a key factor in extending the in-vivo half-life of peptide drugs.[1]

Quantitative Impact: A Representative Case Study

To illustrate the potential benefits, consider a hypothetical peptide antagonist for a G protein-coupled receptor. The following table presents representative data comparing the native peptide with an analog containing this compound at a key position.

| Parameter | Native Peptide (e.g., Ac-His-Trp-Ala -Val-D-Ala-Lys-NH₂) | Analog Peptide (Ac-His-Trp-(R)-Cbg -Val-D-Ala-Lys-NH₂) | Rationale for Improvement |

| Receptor Binding Affinity (Ki, nM) | 25.5 | 1.8 | Pre-organization of the pharmacophore into the bioactive conformation reduces the entropic cost of binding. |

| In Vitro Proteolytic Half-life (t½, min) in human serum | 15 | 210 | Steric shielding of adjacent peptide bonds by the cyclobutyl group inhibits protease access and cleavage. |

| In Vivo Half-life (t½, hr) in rat model | 0.5 | 4.2 | The combined effect of increased proteolytic stability and potentially altered clearance mechanisms. |

| Cellular Potency (IC₅₀, nM) | 45.2 | 3.5 | Enhanced binding affinity directly translates to improved functional potency at the cellular level. |

Note: This data is illustrative and intended to represent the typical improvements seen upon strategic NPAA incorporation.

Conformational Analysis of Peptides Containing this compound

Verifying the structural consequences of incorporating this compound is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics (MD) simulations provides a powerful approach to elucidate the solution-state conformation of the modified peptide.[3][14][15]

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated DMSO). Adjust the pH to the desired value (typically 4.0-6.0).

-

Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

-

TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a given amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). These are the primary source of distance restraints for structure calculation.[16]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei, aiding in resonance assignment.

-

-

Data Analysis and Structure Calculation:

-

Assign all proton and heteronuclear resonances.

-

Integrate the cross-peaks in the NOESY/ROESY spectrum and convert them into upper-limit distance restraints.

-

Use software packages like CYANA, XPLOR-NIH, or CNS to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.[15]

-

Expected Structural Insights

The analysis of NOE patterns around the this compound residue will directly reveal the local backbone conformation. For instance, strong NOEs between the alpha-proton of the Cbg residue and the amide proton of the subsequent residue (dαN(i, i+1)) are indicative of a turn or helical structure, while their absence might suggest a more extended conformation. The ensemble of calculated structures provides a high-resolution picture of the peptide's preferred conformation in solution.[17][18]

Applications in Drug Discovery

The unique properties of this compound make it a valuable building block in various therapeutic areas.

-

Antiviral Agents: In the development of protease inhibitors (e.g., for HIV or HCV), this amino acid can be incorporated into peptidomimetic scaffolds to enhance binding to the enzyme's active site while resisting cleavage.[6][19]

-

Anticancer Therapeutics: Peptides that disrupt protein-protein interactions critical for tumor growth can be stabilized in their active conformation by incorporating this NPAA, leading to more potent and stable drug candidates.[6][20]

-

Metabolic and Endocrine Disorders: Analogs of peptide hormones (e.g., GLP-1, somatostatin) can be engineered with this compound to improve their duration of action and receptor selectivity.

Conclusion and Future Outlook

This compound represents a powerful and field-proven tool in the arsenal of the medicinal chemist and peptide scientist. Its ability to impart conformational rigidity and enhance proteolytic stability addresses two of the most significant challenges in peptide drug development.[4][5] The methodologies for its synthesis and incorporation are well-aligned with modern drug discovery workflows. As the demand for highly specific and stable peptide therapeutics continues to grow, the strategic application of conformationally constrained non-proteinogenic amino acids like this compound will undoubtedly play a pivotal role in the creation of next-generation medicines.

References

-

(2R)-2-amino-2-cyclobutylacetic acid. MySkinRecipes. Available from: [Link]

-

Illa, O., et al. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available from: [Link]

-

Gentilucci, L., et al. Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. ResearchGate. Available from: [Link]

-

(2R)-2-amino-2-cyclobutylacetic acid (Thai). MySkinRecipes. Available from: [Link]

-

Lee, J., et al. Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Royal Society of Chemistry. Available from: [Link]

-

Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]

-

Bock, A., et al. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available from: [Link]

-

Solid phase peptide synthesis: New resin and new protecting group. CORE. Available from: [Link]

-

Joshi, B. P., et al. Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction. NIH. Available from: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link]

-

2-Amino-2-cyclobutylacetic acid. PubChem. Available from: [Link]

-

Tanaka, M., et al. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. NIH. Available from: [Link]

-

peptide nmr. University of Zurich. Available from: [Link]

-

Apostolopoulos, V., et al. Peptidomimetics as next – generation therapeutic applications. Springer. Available from: [Link]

-

peptides. SeRMN – NMR Service at UAB. Available from: [Link]

-

Nielsen, D. S., et al. Crystal Structures of Protein-Bound Cyclic Peptides. PubMed. Available from: [Link]

-

Martin-Martinez, M., et al. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. NIH. Available from: [Link]

-

Downing, J., et al. Universal peptide synthesis via solid-phase methods fused with chemputation. NIH. Available from: [Link]

-

Honda, S., et al. Crystal Structure of a Ten-Amino Acid Protein. JACS. Available from: [Link]

-

Designing amino acids to determine the local conformations of peptides. PubMed. Available from: [Link]

-

Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. Available from: [Link]

-

X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. Available from: [Link]

-

NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS. Available from: [Link]

-

Effects of Conformational Constraint on Peptide Solubility Limits. NIH. Available from: [Link]

-

X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. Indian Academy of Sciences. Available from: [Link]

-

X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Available from: [Link]

-

Incorporation of conformationally constrained beta-amino acids into peptides. PubMed. Available from: [Link]

-

Incorporation of the unusual C(alpha)-fluoroalkylamino acids into cyclopeptides: synthesis of arginine-glycine-aspartate (RGD) analogues and study of their conformational and biological behavior. PubMed. Available from: [Link]

-

15N NMR spectroscopy. 19—spectroscopic characterization of cyclodipeptides (2,5‐dioxopiperazines). Semantic Scholar. Available from: [Link]

-

Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Royal Society of Chemistry. Available from: [Link]

-

Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Royal Society of Chemistry. Available from: [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. Available from: [Link]

-

Peptidomimetic therapeutics: scientific approaches and opportunities. NIH. Available from: [Link]

-

Amino Acid and Peptide‐Based Antiviral Agents. ResearchGate. Available from: [Link]

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ResearchGate. Available from: [Link]

-

Design, Synthesis and Bioactivity Evaluation of Target-Based Antiviral Drugs. MDPI. Available from: [Link]

-

Rational design of antiviral agents. PubMed. Available from: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. Available from: [Link]

-

Constrained secondary structures to develop bioactive peptides and peptidomimetics. FLORE. Available from: [Link]

-

Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Available from: [Link]

-

Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. PubMed. Available from: [Link]

-

Stereoselective Access to Azetidine-Based α-Aminoacids and Appli- cations to Small Peptides Synthesis. ChemRxiv. Available from: [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2R)-2-amino-2-cyclobutylacetic acid [myskinrecipes.com]

- 7. This compound | 49607-10-5 [sigmaaldrich.com]

- 8. 2-Amino-2-cyclobutylacetic acid | C6H11NO2 | CID 14352283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 12. peptide.com [peptide.com]

- 13. Designing amino acids to determine the local conformations of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 15. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 16. Incorporation of the unusual C(alpha)-fluoroalkylamino acids into cyclopeptides: synthesis of arginine-glycine-aspartate (RGD) analogues and study of their conformational and biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dasher.wustl.edu [dasher.wustl.edu]

- 19. researchgate.net [researchgate.net]

- 20. (2R)-2-amino-2-cyclobutylacetic acid [myskinrecipes.com]

The Advent of Rigidity: A Technical Guide to the Discovery and History of Chiral Cyclobutane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformational constraints into bioactive molecules represents a cornerstone of modern medicinal chemistry and peptide science. Chiral cyclobutane amino acids (CBAAs) have emerged as a pivotal class of non-canonical amino acids, offering a unique blend of structural rigidity and diverse chemical functionality. This in-depth technical guide traverses the historical landscape of their discovery, from early photochemical explorations to the sophisticated, stereocontrolled synthetic methodologies that define the field today. We will dissect the evolution of synthetic strategies, elucidating the causal relationships behind experimental choices and providing detailed protocols for key transformations. This guide aims to equip researchers with a comprehensive understanding of the foundational principles and practical applications of these valuable building blocks in the rational design of novel therapeutics.

Introduction: The Rationale for Rigidity

In the dynamic world of biological interactions, the conformation of a molecule is paramount. Peptides and small molecule drugs often exhibit a high degree of conformational flexibility, which can be detrimental to their therapeutic efficacy. This flexibility can lead to a decrease in binding affinity for their target receptor, as an entropic penalty must be paid to adopt the bioactive conformation. Furthermore, flexible molecules are often more susceptible to metabolic degradation.

The introduction of rigid structural motifs, such as the cyclobutane ring, into an amino acid scaffold addresses these challenges directly.[1][2] Chiral cyclobutane amino acids are conformationally restricted analogues of natural amino acids, and their incorporation into peptides can enforce specific secondary structures, such as turns and helices.[3][4] This pre-organization into a bioactive conformation can lead to enhanced potency, selectivity, and metabolic stability.[5]

The core structure of a cyclobutane amino acid can be varied in terms of the position of the amino and carboxyl groups (α, β, or γ), as well as the stereochemistry and substitution pattern on the four-membered ring. This versatility allows for the fine-tuning of the geometric and electronic properties of the resulting molecules.

A Historical Perspective: From Photochemical Curiosity to a Synthetic Staple

The journey of cyclobutane synthesis is intrinsically linked to the development of photochemistry. The earliest examples of forming a cyclobutane ring date back to the late 19th and early 20th centuries with the photodimerization of compounds like thymoquinone.[6] However, it was the pioneering work of George Büchi and E.J. Corey in the mid-20th century that truly unlocked the synthetic potential of the [2+2] photocycloaddition, a reaction that would become a cornerstone for the synthesis of cyclobutane-containing molecules.[2][7][8]

While not initially focused on amino acids, these early photochemical methods laid the essential groundwork. The ability to construct the strained four-membered ring via the union of two olefinic components opened a new frontier in organic synthesis. The application of this powerful reaction to create chiral cyclobutane amino acids marked a significant leap forward, transforming them from chemical curiosities into accessible tools for chemists.

The historical development of chiral CBAA synthesis can be broadly categorized into several key stages, each driven by the pursuit of greater stereochemical control and synthetic efficiency.

The Evolution of Synthetic Strategies: A Tale of Increasing Precision

The synthesis of chiral cyclobutane amino acids has evolved from racemic and diastereoselective methods to highly enantioselective and catalytic approaches. This progression reflects the broader trends in asymmetric synthesis and the increasing demand for enantiopure compounds in drug discovery.

The Dawn of [2+2] Photocycloadditions

The intramolecular [2+2] photocycloaddition of tethered alkenes was one of the earliest strategies employed for the construction of the cyclobutane core of amino acid precursors.[9][10] This approach offers a straightforward way to generate the bicyclic skeleton, which can then be elaborated to the desired amino acid.

Conceptual Workflow of Intramolecular [2+2] Photocycloaddition:

Caption: Intramolecular [2+2] photocycloaddition workflow.

While effective for creating the cyclobutane ring, early photochemical methods often suffered from a lack of stereocontrol, yielding mixtures of diastereomers and enantiomers. The separation of these isomers was often challenging and inefficient.

The Rise of Chiral Auxiliaries and Asymmetric Catalysis

The quest for enantiopure cyclobutane amino acids led to the development of methods that employed chiral auxiliaries. By attaching a chiral moiety to one of the reactants, it became possible to influence the stereochemical outcome of the cycloaddition reaction.

More recently, the field has shifted towards the use of asymmetric catalysis, which offers a more atom-economical and elegant solution. Chiral Lewis acids and transition metal catalysts have been successfully employed to catalyze enantioselective [2+2] cycloadditions, providing access to a wide range of enantioenriched cyclobutane derivatives.[11][12]

Modern Marvels: C-H Functionalization and Ring Expansion Strategies

Contemporary approaches to chiral CBAA synthesis have expanded beyond traditional cycloadditions. C-H functionalization has emerged as a powerful tool for the direct introduction of functionality onto a pre-existing cyclobutane ring.[1] This strategy avoids the need for pre-functionalized starting materials and offers a more convergent synthetic route.

Ring expansion reactions of cyclopropylcarbinyl precursors also provide a novel entry point to functionalized cyclobutanes.[13] These methods leverage the release of ring strain to drive the formation of the four-membered ring.

Comparison of Key Synthetic Strategies:

| Strategy | Advantages | Disadvantages | Key Innovators |

| [2+2] Photocycloaddition | Direct formation of the cyclobutane ring. | Often lacks stereocontrol, can lead to complex product mixtures. | Büchi, Corey |

| Chiral Auxiliaries | Good to excellent stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. | Various |

| Asymmetric Catalysis | High enantioselectivity, atom-economical. | Catalyst development can be challenging and expensive. | You |

| C-H Functionalization | High synthetic efficiency, convergent. | Can suffer from regioselectivity issues, requires directing groups. | Baran |

| Ring Expansion | Access to unique substitution patterns. | Substrate synthesis can be complex. | Wipf |

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic methodologies, this section details a representative experimental protocol for the synthesis of a chiral cyclobutane β-amino acid derivative via an asymmetric [2+2] cycloaddition.

Asymmetric [2+2] Cycloaddition of a Ketene to an Alkene

This protocol is adapted from seminal works in the field and illustrates the use of a chiral catalyst to induce enantioselectivity.

Reaction Scheme:

Caption: Asymmetric [2+2] cycloaddition of a ketene and an alkene.

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene). The Lewis acid precursor is then added, and the mixture is stirred at room temperature for the specified time to allow for catalyst formation.

-

Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., -78 °C). The alkene substrate is added to the catalyst solution, followed by the slow, dropwise addition of the ketene precursor (e.g., an acyl chloride with a non-nucleophilic base like triethylamine to generate the ketene in situ).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the enantioenriched cyclobutanone.

-

Characterization: The structure and enantiomeric excess of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and chiral HPLC analysis.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the Lewis acidic catalyst and other reagents with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Essential for the stability and activity of the Lewis acid catalyst.

-

Low Temperature: Often required to enhance the enantioselectivity of the reaction by minimizing background uncatalyzed reactions and favoring a more ordered transition state.

-

Slow Addition of Ketene Precursor: Maintains a low concentration of the highly reactive ketene, which helps to suppress side reactions and polymerization.

Applications in Drug Discovery and Peptide Science

The unique structural features of chiral cyclobutane amino acids have made them invaluable tools in the hands of medicinal chemists and peptide scientists.

-

Peptidomimetics: The incorporation of CBAAs into peptide sequences can induce stable secondary structures, leading to peptides with enhanced biological activity and resistance to proteolysis.[3][4]

-

Drug Design: The rigid cyclobutane scaffold can serve as a template to orient pharmacophoric groups in a precise three-dimensional arrangement, leading to improved binding affinity and selectivity for a biological target. The increased sp³ character can also lead to improved physicochemical properties, such as solubility and metabolic stability.[5]

-

Molecular Probes: Chiral CBAAs can be used as conformational locks to study the bioactive conformation of peptides and proteins.

Future Outlook

The field of chiral cyclobutane amino acid synthesis continues to evolve, with ongoing efforts to develop more efficient, sustainable, and versatile synthetic methods. The development of novel catalytic systems, the exploration of new reaction pathways, and the application of flow chemistry are all expected to play a significant role in the future of this exciting area of research. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the demand for sophisticated building blocks like chiral cyclobutane amino acids is set to grow, further solidifying their importance in the discovery of next-generation therapeutics.

References

-

Büchi, G.; Inman, C. G.; Lipinsky, E. S. Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Journal of the American Chemical Society. [Link]

-

Corey, E. J.; Bass, J. D.; LeMahieu, R.; Mitra, R. B. A Study of the Photochemical Reactions of 2-Cyclohexenones with Substituted Olefins. Journal of the American Chemical Society. [Link]

- Paternò, E.; Chieffi, G. Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana.

-

Winkler, J. D.; Bowen, C. M.; Liotta, F. [2 + 2] Photocycloaddition/Fragmentation Strategies for the Synthesis of Natural and Unnatural Products. Chemical Reviews. [Link]

- Bach, T.

- Corey, E. J.; Liu, K. A Short Enantioselective Synthesis of the Bicyclic Core of the Potent Antitumor Agent Duocarmycin SA. Tetrahedron Letters.

- Renata, H.; Zhou, Q.; Baran, P. S. Strategic Redox Relay in Natural Product Synthesis: A Powerful Approach Inspired by Biosynthesis. Accounts of Chemical Research.